molecular formula C9H16O2 B13310129 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde

1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde

Cat. No.: B13310129
M. Wt: 156.22 g/mol
InChI Key: AHJPOCOZKYFRJE-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2. It is a cyclohexane derivative with a hydroxyethyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Alkyl halides, acid chlorides.

Major Products:

    Oxidation: 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid.

    Reduction: 1-(2-Hydroxyethyl)cyclohexanol.

    Substitution: Various ethers and esters depending on the substituents introduced.

Scientific Research Applications

1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde involves its reactivity as an aldehyde and alcohol. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes .

Comparison with Similar Compounds

    Cyclohexanecarboxaldehyde: Similar structure but lacks the hydroxyethyl group.

    1-Cyclohexene-1-carboxaldehyde: An α,β-unsaturated aldehyde with different reactivity.

    2-Hydroxycyclohexanone: Contains a hydroxyl group and a ketone instead of an aldehyde.

Uniqueness: 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both an aldehyde and a hydroxyethyl group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(2-hydroxyethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c10-7-6-9(8-11)4-2-1-3-5-9/h8,10H,1-7H2

InChI Key

AHJPOCOZKYFRJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCO)C=O

Origin of Product

United States

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